Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Purchase N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-98-0) at 98% purity for kinase inhibitor SAR studies. This scaffold is validated against JAK1, PI3Kα, and FLT3. Its unique N-methylated acetamide side chain (HBD=0) and unsubstituted C7-phenyl group deliver a distinct lipophilicity signature (XLogP3-AA 3.6) versus secondary amide analogs. Essential for head-to-head comparisons to deconvolute hydrogen-bond donor capacity, target binding, and permeability in broad kinase panels, lymphoma cell lines, and PAMPA assays.

Molecular Formula C21H17N3O2S
Molecular Weight 375.4
CAS No. 1105223-98-0
Cat. No. B3081554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
CAS1105223-98-0
Molecular FormulaC21H17N3O2S
Molecular Weight375.4
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
InChIInChI=1S/C21H17N3O2S/c1-23(16-10-6-3-7-11-16)18(25)12-24-14-22-19-17(13-27-20(19)21(24)26)15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3
InChIKeyBBYLXQGIRIAGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-98-0): Compound Identity and Sourcing Baseline


N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-98-0; molecular formula C21H17N3O2S; MW 375.4 g/mol) is a fully synthetic thieno[3,2-d]pyrimidine derivative bearing an N-methyl-N-phenylacetamide side chain at the N3 position and an unsubstituted phenyl group at the C7 position of the thieno ring [1]. The thieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, exemplified by the clinical-stage PI3K inhibitor pictilisib (GDC-0941) and numerous preclinical programs targeting JAK1, EGFR, TRK, and FLT3 kinases [2]. This compound is commercially available from multiple specialty chemical suppliers at purities of 95–98% as a research-grade screening compound .

Why Thieno[3,2-d]pyrimidine Analogs Cannot Be Assumed Interchangeable for N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide


Within the thieno[3,2-d]pyrimidine chemotype, small modifications to the N3 acetamide substituent and C7 aryl group profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that the identity of the N-alkyl and N-aryl groups on the acetamide side chain dictates isoform selectivity: for example, replacement of an N-methyl-N-phenylacetamide with alternative N-substituents in related thieno[3,2-d]pyrimidine series shifted JAK1 IC50 values by over 5-fold and altered kinome-wide selectivity among 370 kinases tested [1]. Similarly, variation at the C7 phenyl position (e.g., 4-fluorophenyl, 4-methylphenyl, or 4-methoxyphenyl) in otherwise identical N-methyl-N-phenylacetamide scaffolds yields compounds with distinct LogP, solubility, and target-binding profiles [2]. Consequently, procurement of a generic 'thieno[3,2-d]pyrimidine acetamide' without precise substitution matching cannot guarantee comparable biological or physicochemical performance.

Quantitative Differentiation Evidence for N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-98-0) Versus Closest Analogs


Structural Differentiation: N-Methyl-N-Phenylacetamide at N3 vs. Unsubstituted N-Phenylacetamide (CAS 1105223-77-5)

The target compound (CAS 1105223-98-0) contains an N-methyl-N-phenylacetamide side chain at N3 (tertiary amide), whereas its closest analog 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-77-5) bears an N-phenylacetamide (secondary amide) at the same position . This single methylation eliminates the hydrogen-bond donor (HBD) capacity at the amide nitrogen. Computed physicochemical data for the target compound show HBD = 0 and XLogP3-AA = 3.6 [1]. The secondary amide analog (CAS 1105223-77-5) possesses one HBD at the amide NH, which is predicted to reduce its logP by approximately 0.5–0.7 log units relative to the N-methylated derivative based on standard fragment contribution models, and increases its topological polar surface area (TPSA) above the target's 81.2 Ų [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

C7 Substituent Comparison: Unsubstituted Phenyl vs. 4-Fluorophenyl Analog (CAS 1207038-23-0)

The target compound (CAS 1105223-98-0) features an unsubstituted phenyl at C7, whereas the analog 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide (CAS 1207038-23-0) incorporates a 4-fluorophenyl at the same position [1]. The 4-fluoro substituent introduces an additional hydrogen-bond acceptor (fluorine) and modifies the electronic character of the C7 aryl ring (Hammett σp = +0.06 for F vs. 0.00 for H). Computed logP for the target is 3.6 [2]; the 4-fluorophenyl analog is predicted to have a slightly lower logP by approximately 0.2 units and a modestly increased TPSA due to the fluorine atom. Molecular weight difference is 18.0 Da (375.4 vs. 393.4 g/mol) [2][1].

Medicinal chemistry Kinase inhibitor optimization Halogen bonding

Class-Level Evidence: Thieno[3,2-d]pyrimidine Scaffold Demonstrates Kinase Inhibition with Nanomolar Potency, Supporting the Target Compound's Research Utility

While no direct bioassay data have been published for CAS 1105223-98-0 specifically, the thieno[3,2-d]pyrimidine chemotype to which it belongs has been extensively validated as a kinase inhibitor scaffold. In a 2025 study, thieno[3,2-d]pyrimidine derivative 46 demonstrated JAK1 enzymatic IC50 = 0.022 μM with 4-fold greater potency than the clinical candidate AZD4205, and kinome-wide profiling of analog 24 revealed high selectivity for JAK1 among 370 kinases [1]. Another series of thieno[3,2-d]pyrimidine derivatives exhibited antiproliferative IC50 values of 0.55–1.68 μM against SU-DHL-6, WSU-DLCL-2, and K562 lymphoma/leukemia cell lines with selectivity versus HEK-293T cells (CC50 = 15.09 μM) [2]. These class-level data establish the scaffold's capacity for potent, selective kinase engagement and provide a rationale for screening CAS 1105223-98-0 in kinase panels.

Kinase inhibition Oncology Chemical biology

Purity Benchmarking: Commercially Available at 98% Purity from Leyan vs. 95% from Alternative Suppliers

Commercial sourcing data indicate that the target compound is available at 98% purity (Leyan, Product No. 1392014) and 95% purity (AKSci, Catalog 5204DD) . The 98% grade provides a higher-confidence starting material for dose–response screening, as the maximum potential impurity burden is 2% versus 5% for the 95% grade. For the closest analog CAS 1105223-77-5, the highest commercially listed purity is 95% (ChemDiv) , giving the target compound a 3-percentage-point purity advantage at the upper specification limit.

Compound procurement Quality control Screening library

Molecular Complexity and Rotatable Bond Profile Distinguishes Target from Simpler Thienopyrimidine Scaffolds

The target compound (CAS 1105223-98-0) possesses 4 rotatable bonds, a complexity score of 584, and a heavy atom count of 27 [1]. In contrast, the unsubstituted thieno[3,2-d]pyrimidine core (CAS 272-68-4) has 0 rotatable bonds, a complexity score of 114, and only 10 heavy atoms [2]. This increased molecular complexity positions the target compound as a fragment-evolved lead-like molecule (MW 375.4 Da) within the typically preferred range for oral bioavailability (MW < 500 Da), while offering sufficient three-dimensionality and substitution vectors for structure-based optimization. The 4 rotatable bonds provide conformational flexibility that can accommodate induced-fit binding in kinase active sites while remaining within acceptable limits for oral drug-likeness [1].

Chemical probe design Ligand efficiency Molecular complexity

Recommended Application Scenarios for N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening for Novel JAK or PI3K Isoform-Selective Chemotypes

The thieno[3,2-d]pyrimidin-4-one core is validated across multiple kinase targets, with published compounds achieving JAK1 IC50 values as low as 0.022 μM and PI3Kα IC50 of 3 nM (pictilisib) [1]. The target compound's specific N-methyl-N-phenylacetamide substitution (HBD = 0, XLogP3-AA = 3.6) offers a distinct physicochemical profile compared to secondary amide analogs [2]. Procurement of CAS 1105223-98-0 at 98% purity enables clean dose–response screening in a broad kinase panel to determine whether the N-methylated acetamide confers a unique selectivity signature. This scenario is directly supported by the class-level kinase inhibition evidence and the structural differentiation data established in Section 3.

Structure–Activity Relationship (SAR) Expansion Around the N3 Acetamide Position of Thieno[3,2-d]pyrimidine Leads

The target compound serves as a key comparator in SAR studies exploring the impact of N-methylation on the acetamide side chain. With HBD = 0 versus HBD = 1 for the secondary amide analog CAS 1105223-77-5, and a logP advantage of ~0.5–0.7 units [1], parallel testing of both compounds allows medicinal chemistry teams to deconvolute the contributions of hydrogen-bond donor capacity and lipophilicity to target binding, cellular permeability, and metabolic stability. This head-to-head comparison utility is directly derived from the quantitative physicochemical differentiation evidence in Evidence_Item 1 of Section 3.

Cell-Based Antiproliferative Profiling in Hematological Cancer Lines

Thieno[3,2-d]pyrimidine derivatives have demonstrated antiproliferative activity against SU-DHL-6 (IC50 = 0.55 μM), WSU-DLCL-2 (IC50 = 0.95 μM), and K562 (IC50 = 1.68 μM) cell lines with selectivity over HEK-293T cells (CC50 = 15.09 μM, selectivity index >27) [1]. The target compound (MW 375.4 Da, TPSA 81.2 Ų, XLogP3-AA 3.6) falls within favorable property space for cell permeability [2] and can be screened in analogous lymphoma and leukemia cell panels to benchmark its antiproliferative potency and therapeutic window relative to published class representatives. This scenario follows from the class-level antiproliferative evidence in Evidence_Item 3 of Section 3.

Physicochemical Probe for Permeability and Metabolic Stability Assays in Lead Optimization

With zero hydrogen-bond donors, a moderate TPSA of 81.2 Ų, and a computed XLogP3-AA of 3.6 [1], the target compound occupies a favorable physicochemical space for passive membrane permeability (typically optimal when TPSA < 140 Ų and HBD ≤ 3). The compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies to benchmark the permeability characteristics of the N-methyl-N-phenylacetamide-substituted thieno[3,2-d]pyrimidine series against analogs bearing HBD-containing amide side chains. This scenario is directly supported by the computed property evidence in Evidence_Items 1 and 5 of Section 3.

Quote Request

Request a Quote for N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.